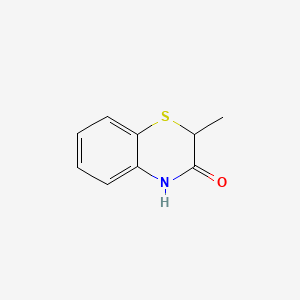

2-Methyl-2H-1,4-benzothiazin-3(4H)-one

Vue d'ensemble

Description

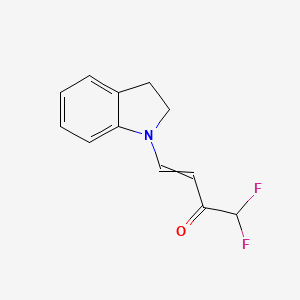

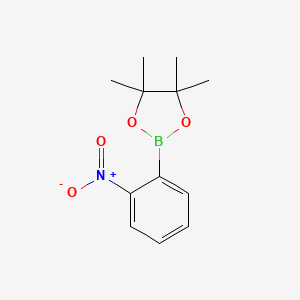

2-Methyl-2H-1,4-benzothiazin-3(4H)-one is a chemical compound that belongs to the class of 1,4-benzothiazines. These compounds are characterized by a benzene ring fused to a thiazine ring, which contains sulfur and nitrogen atoms. The 2-methyl substitution indicates the presence of a methyl group at the second position of the thiazine ring. This class of compounds is known for its potential biological activities and has been the subject of various synthetic methods and biological studies .

Synthesis Analysis

The synthesis of 1,4-benzothiazine derivatives, including those with a 2-methyl group, has been explored through different synthetic routes. One approach involves a highly regioselective palladium-catalyzed carbonylation of 2-substituted-2,3-dihydro-1,2-benzisothiazoles, which yields 3,4-dihydro-2H-1,3-benzothiazin-2-ones in good to excellent yields . Another method uses Rh(III)-catalyzed domino allylation/oxidative cyclization starting from sulfoximines and allyl methyl carbonate to prepare 4-unsubstituted 1,2-benzothiazines . Additionally, a base-induced synthesis has been reported where 1,4-benzothiazines are obtained from 1,3-benzothiazolium cations and α-haloketones under ultrasonication using optimal concentrations of sodium hydroxide .

Molecular Structure Analysis

Crystallographic investigations have provided insights into the molecular structure of 1,4-benzothiazin-2(1H)one derivatives. The crystal structures of these compounds have been determined by X-ray diffraction methods, revealing that they can crystallize in different systems such as monoclinic and triclinic, depending on the substituents present on the thiazine ring . The molecular features are generally similar across the derivatives, with variations arising from different substituents like the methyl group, which can influence intermolecular interactions .

Chemical Reactions Analysis

The 1,4-benzothiazine core structure is amenable to various chemical modifications, which can lead to a wide range of functional groups being introduced. For instance, the synthesized 1,4-benzothiazines can undergo further reactions such as hydrazinolysis and subsequent reactions with different aldehydes or ketones to yield a variety of biologically active compounds . These reactions are often facilitated by microwave-assisted synthesis or ultrasonic mediation, which can improve the efficiency and yield of the desired products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyl-2H-1,4-benzothiazin-3(4H)-one and related compounds are influenced by their highly polar structures, as seen in other benzothiazine derivatives . The presence of functional groups such as hydroxy, carbohydrazide, and dioxides can significantly affect the lipophilicity, solubility, and overall reactivity of these molecules . These properties are crucial in determining the potential applications of these compounds, particularly in the development of new pharmaceuticals with antimicrobial, diuretic, or analgesic activities .

Applications De Recherche Scientifique

Synthesis and Derivatives

2-Methyl-2H-1,4-benzothiazin-3(4H)-one is involved in various synthesis processes. It's a key component in the syntheses of hemiacetals, representing thio analogues of natural allelochemicals found in Gramineae and Acanthaceae. Its derivatives include hydroxy derivatives and acetoxy derivatives, offering a broad range of chemical versatility (Sicker et al., 1994). These derivatives demonstrate interesting reactions and potential for further exploration in organic chemistry and pharmacology (Coutts & Pound, 1971).

Electrochemical Properties

The electrochemical reduction of 2-Methyl-2H-1,4-benzothiazin-3(4H)-one derivatives is a significant area of study. This research is crucial for understanding the electrosynthesis of these compounds and their potential applications in various fields, including material science and electrochemistry (Sicker et al., 1995).

Crystallographic and Structural Investigations

The structural and crystallographic studies of 2-Methyl-2H-1,4-benzothiazin-3(4H)-one derivatives provide insight into their molecular features. Such studies are essential for the development of new materials and drugs, as well as for the advancement of crystallography and materials science (Rajnikant et al., 2004).

Biological and Pharmacological Activities

The exploration of biological activities of 2-Methyl-2H-1,4-benzothiazin-3(4H)-one derivatives has led to findings in areas like antimicrobial activity. These studies contribute to the development of new pharmaceuticals and a deeper understanding of the biological effects of these compounds (Meng et al., 2013).

Computational Studies

Computational studies provide insights into the energetics and properties of 2-Methyl-2H-1,4-benzothiazin-3(4H)-one. This research is crucial for predicting the behavior of these compounds in various environments and can be applied in fields such as drug design and materials science (Miranda et al., 2011).

Safety And Hazards

2-Methyl-2H-1,4-benzothiazin-3(4H)-one is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of inhalation, skin contact, or eye contact, specific first-aid measures are recommended .

Propriétés

IUPAC Name |

2-methyl-4H-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6-9(11)10-7-4-2-3-5-8(7)12-6/h2-6H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEOSIYJRZMQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396661 | |

| Record name | ST053551 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2H-1,4-benzothiazin-3(4H)-one | |

CAS RN |

7028-57-1 | |

| Record name | ST053551 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclopentanecarboxylate](/img/structure/B1307185.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1307187.png)

![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B1307190.png)

![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B1307196.png)

![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)